6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde
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Overview
Description
6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 6-position and an aldehyde group at the 3-position of the pyrazole ring makes it a unique and versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the pyrazolopyridine core. Subsequent functionalization steps, including methylation and formylation, yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 6-Methylpyrazolo[1,5-a]pyridine-3-methanol.
Substitution: 6-Bromo-6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde.
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
- 6-Methylpyrazolo[1,5-a]pyridine-3-methanol
- 6-Bromo-6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Uniqueness
6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct reactivity and functionalization potential. This dual functionality allows for diverse chemical transformations and applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.
Biological Activity
6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure
The compound belongs to the pyrazolo[1,5-a]pyridine class, characterized by a fused pyrazole and pyridine ring. Its structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an antimicrobial agent. In vitro evaluations have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. For instance, compounds derived from pyrazolo[1,5-a]pyridine structures have demonstrated minimum inhibitory concentrations (MIC) in the nanomolar range against Mtb H37Rv strains, indicating potent antimicrobial properties .
Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyridine Derivatives
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
This compound | <0.002 | Mtb H37Rv |
Compound 5k | 0.15 | Mtb H37Ra |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various human cancer cell lines. Specifically, certain analogs have demonstrated selective inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival .
Table 2: Anticancer Activity of Selected Derivatives
Compound | Cell Line Tested | IC50 (nM) | Mechanism |
---|---|---|---|
N-hydroxyethyl analogue | MDA-361 | 18 | PI3K inhibition |
CPL302253 | Various tumors | 2.8 | Selective PI3Kδ inhibition |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial Action : The compound interacts with bacterial enzymes critical for cell wall synthesis and replication, leading to bactericidal effects .
- Anticancer Mechanism : Inhibition of the PI3K pathway disrupts downstream signaling involved in cell survival and proliferation. This pathway's overactivity is often linked to various cancers .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that substituents on the pyrazole ring significantly affect potency and selectivity against specific targets:
- Substituent Effects : Variations in the position and type of substituents can enhance or diminish activity against Mtb and cancer cells. For instance, hydrophobic groups tend to improve membrane permeability and bioavailability .
Case Studies
Several studies have explored the efficacy of this compound in vivo:
- In Vivo Efficacy Against Tuberculosis : A study demonstrated that a derivative significantly reduced bacterial burden in a mouse model infected with Mtb, suggesting its potential as a therapeutic agent against tuberculosis .
- Tumor Growth Inhibition : In xenograft models, compounds derived from this scaffold showed substantial tumor reduction compared to controls, supporting their development as anticancer agents .
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-3-9-8(6-12)4-10-11(9)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBQJDCOAYHSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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